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molecular formula C12H15NO2 B044582 Methyl 1-benzylazetidine-2-carboxylate CAS No. 117396-78-8

Methyl 1-benzylazetidine-2-carboxylate

Cat. No. B044582
M. Wt: 205.25 g/mol
InChI Key: CTFFWKWHYDAMKP-UHFFFAOYSA-N
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Patent
US06162621

Procedure details

N-Benzylazetidine-2-carboxylic acid methyl ester (1.4 g) was dissolved in 40 ml of t-butyl methyl ether at 20 to 25° C. and stirred for one minute and 70 mg of Enzyme (Chirazyme L-2) suspended in 2 ml of water was poured thereto and the resulting solution was heated to 40° C. and stirred for 14 hours. Settled solution was separated into an aqueous phase and an organic phase. The aqueous phase was washed twice with t-butyl methyl ether (5 ml) to yield an aqueous solution of optically active N-benzylazetidine-2-carboxylic acid and a combined organic phase of N-Benzylazetidine-2-carboxylic acid methyl ester.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5]1[CH2:8][CH2:7][N:6]1[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:4]>COC(C)(C)C.O>[CH2:9]([N:6]1[CH2:7][CH2:8][CH:5]1[C:3]([OH:4])=[O:2])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
COC(=O)C1N(CC1)CC1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for one minute
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was poured
STIRRING
Type
STIRRING
Details
stirred for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
Settled solution was separated into an aqueous phase
WASH
Type
WASH
Details
The aqueous phase was washed twice with t-butyl methyl ether (5 ml)

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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